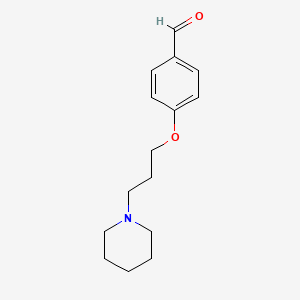

![molecular formula C6H7N5O B1304386 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 62597-87-9](/img/structure/B1304386.png)

4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine” is a derivative of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

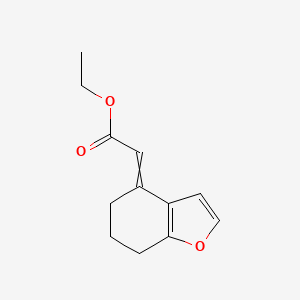

The synthesis of pyrimidines, including “4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine”, involves numerous methods . One effective method reported is the 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis

The molecular structure of “4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine” and its derivatives have been studied using various techniques such as molecular docking, three-dimensional quantitative structure–activity relationship (3D-QSAR), and molecular dynamics (MD) simulations .Chemical Reactions Analysis

Pyrimidines, including “4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine”, undergo various chemical reactions. For instance, they can neutralize acids to form salts plus water . These acid-base reactions are exothermic .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activities

Pyrimidines, including the compound , have been found to exhibit a range of pharmacological effects, including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Antioxidant Applications

Pyrimidines are known to display antioxidant effects . This means they can neutralize harmful free radicals in the body, which can help prevent various diseases and promote overall health .

Antimicrobial Applications

The pyrimidine scaffold has found widespread therapeutic applications, including antimicrobial applications . This means they can be used to treat various bacterial infections .

Antiviral Applications

Pyrimidines also have antiviral applications . They can inhibit the replication of viruses, making them useful in the treatment of various viral diseases .

Anticancer Applications

Pyrimidines play an important role in oncogenesis, translating multiple oncogenic signaling pathways . Inhibiting HDAC and Mnk, which are highly expressed in a variety of tumors, can increase the inhibition of tumor cell proliferation and provide a new way of inhibiting tumor growth .

Antituberculosis Applications

Pyrimidines have shown potential in the treatment of tuberculosis . They can inhibit the growth of Mycobacterium tuberculosis, the bacteria that cause tuberculosis .

Antifungal Applications

Lastly, pyrimidines have antifungal applications . They can inhibit the growth of various types of fungi, making them useful in the treatment of fungal infections .

Wirkmechanismus

Target of Action

The compound 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, also known as N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}hydroxylamine, primarily targets protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine exerts its anticancer potential through different action mechanisms. One of these mechanisms is inhibiting protein kinases . By inhibiting these enzymes, the compound can control cell growth and metabolism, thereby exerting its therapeutic effects .

Biochemical Pathways

The action of 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine affects several biochemical pathways. By inhibiting protein kinases, it disrupts cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . This disruption can lead to a variety of downstream effects, including the inhibition of cancer cell proliferation .

Pharmacokinetics

In silico admet studies suggest that it has suitable pharmacokinetic properties .

Result of Action

The result of the action of 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is the inhibition of cancer cell growth. It achieves this by inhibiting protein kinases, which are essential for cell growth and metabolism . This leads to a decrease in cancer cell proliferation and potentially to cancer cell death .

Safety and Hazards

The safety data sheet for a similar compound, “4-Hydroxy-2,5,6-triaminopyrimidine sulfate salt”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment .

Zukünftige Richtungen

The future research directions for “4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine” and its derivatives could involve further exploration of their pharmacological effects, development of more efficient synthesis methods, and detailed study of their physical and chemical properties. The goal would be to develop novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

Eigenschaften

IUPAC Name |

N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-11-6-4(2-9-11)5(10-12)7-3-8-6/h2-3,12H,1H3,(H,7,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXCCEBHPKLNCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2C=N1)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377580 |

Source

|

| Record name | 10X-0991 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | |

CAS RN |

62597-87-9 |

Source

|

| Record name | 10X-0991 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one](/img/structure/B1304312.png)

![3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylic Acid](/img/structure/B1304423.png)

![7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304464.png)

![7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304466.png)